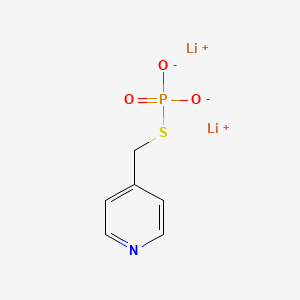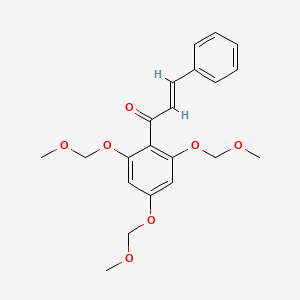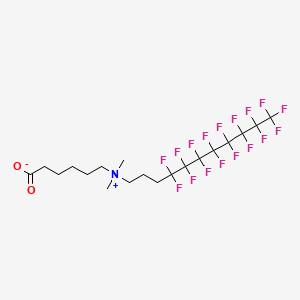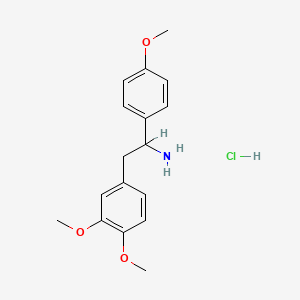
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the piperidine ring with a 3,4-dimethoxyphenyl ethyl group.
Esterification: The hydroxyl group of the piperidine derivative is esterified with acetic acid to form the acetate ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hydrochloride
- 2-Amino-4-(1-piperidine) pyridine derivatives
Uniqueness
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, acetate (ester), hydrochloride is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the acetate ester. These structural elements may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
134826-26-9 |
|---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-13(19)22-15-7-10-18(11-8-15)9-6-14-4-5-16(20-2)17(12-14)21-3;/h4-5,12,15H,6-11H2,1-3H3;1H |
InChI Key |
NXBZTQYDIRYTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


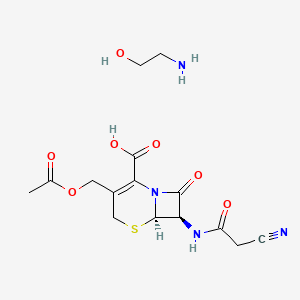
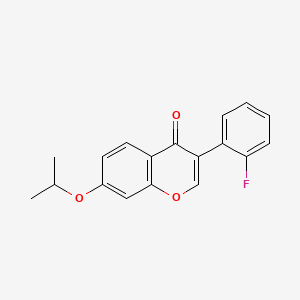


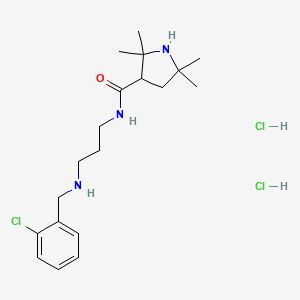
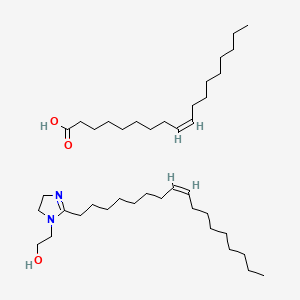
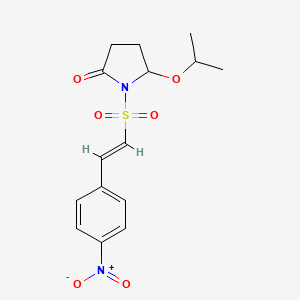
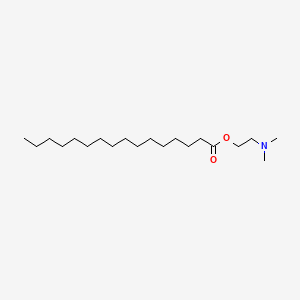
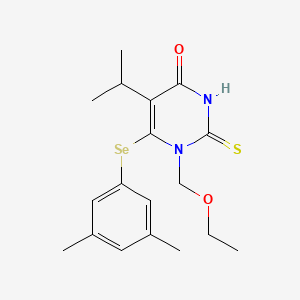
![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)
